Benzene, (1-methylenenonyl)-
Description
Nomenclature and Structural Characteristics within the Aryl Alkene Class
The systematic naming of benzene (B151609) derivatives can sometimes be complex, with a single compound often having multiple possible names. libretexts.org The name "Benzene, (1-methylenenonyl)-" indicates a benzene ring substituted with a nonyl (nine-carbon) chain that has a methylene (B1212753) (=CH2) group at the first position of the chain. An alternative name for this compound is dec-1-en-2-ylbenzene. molaid.com
Structurally, it consists of a planar hexagonal ring of six carbon atoms, characteristic of benzene, bonded to a ten-carbon alkenyl substituent. byjus.com This long-chain substituent influences the physical properties of the molecule, such as its solubility and boiling point, distinguishing it from simpler aryl alkenes like styrene (B11656). The presence of both an aromatic moiety and a reactive double bond provides multiple sites for chemical modification.
Table 1: Structural and Chemical Identifiers for Benzene, (1-methylenenonyl)-
| Identifier | Value |
|---|---|
| IUPAC Name | dec-1-en-2-ylbenzene molaid.com |
| Synonym | Benzene, (1-methylenenonyl)- molaid.com |
| CAS Number | 115045-59-5 molaid.com |
| Molecular Formula | C₁₆H₂₄ |
| Key Structural Features | Benzene ring, C10 alkenyl side chain with a terminal double bond |
Academic Significance and Research Trajectory of Substituted Styrene Derivatives
Substituted styrene derivatives are a significant class of organic compounds with wide-ranging applications in both academic research and industry. mun.caresearchgate.net Styrene itself is a crucial monomer in the production of polymers like polystyrene. byjus.com The introduction of substituents onto the benzene ring or the vinyl group allows for the fine-tuning of the polymer's properties or the introduction of specific functionalities. unipi.it
Research into substituted styrenes has led to the development of new materials with tailored thermal, mechanical, and optical properties. researchgate.net Furthermore, these compounds are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules, including pharmaceuticals. nih.govacs.org For instance, the synthesis of substituted styrene-amides has been explored for their potential as CXCR7 receptor agonists. nih.gov The development of novel synthetic methods, such as the one-pot synthesis of styrene derivatives from allyl silanes, continues to expand the accessibility and utility of this class of compounds. acs.org
Overview of Research Domains Pertaining to Benzene, (1-methylenenonyl)-
While specific research on Benzene, (1-methylenenonyl)- is not extensively documented, its structure as a long-chain aryl alkene places it within several important research areas. Long-chain terminal alkenes are valuable starting materials for the synthesis of epoxides, which are key intermediates in the pharmaceutical and flavor industries. mdpi.com The enzymatic epoxidation of such alkenes using peroxygenases represents a green alternative to traditional chemical methods. mdpi.com
Furthermore, the hydroarylation of alkenes is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds. sioc-journal.cn Research in this area focuses on developing mild and efficient catalytic systems for this transformation. The presence of the aryl group and the terminal double bond in Benzene, (1-methylenenonyl)- makes it a potential substrate for such reactions, enabling the synthesis of more complex molecular architectures. The Heck reaction, a palladium-catalyzed cross-coupling reaction, is a known method for synthesizing (E)-1-arylalk-1-ene derivatives from aryl halides and alkenes, suggesting a potential synthetic route to or from compounds like Benzene, (1-methylenenonyl)-. molaid.com
Table 2: Potential Research Applications for Long-Chain Aryl Alkenes
| Research Domain | Application |
|---|---|
| Polymer Chemistry | Monomer for specialty polymers with tailored properties. unipi.it |
| Biocatalysis | Substrate for enzymatic reactions like epoxidation. mdpi.com |
| Organic Synthesis | Building block for complex molecules via reactions like hydroarylation and cross-coupling. sioc-journal.cn |
| Materials Science | Precursor for functional materials. cas.cn |
Structure
2D Structure
3D Structure
Properties
CAS No. |
115045-59-5 |
|---|---|
Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
dec-1-en-2-ylbenzene |
InChI |
InChI=1S/C16H24/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h8,10-11,13-14H,2-7,9,12H2,1H3 |
InChI Key |
QWYVTJQFFVAOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzene, 1 Methylenenonyl and Analogous Structures
Transition Metal-Catalyzed Carbon-Carbon Bond Formation Strategies
Transition metal catalysis has revolutionized the way organic chemists approach the synthesis of complex molecules. For the construction of compounds like Benzene (B151609), (1-methylenenonyl)-, which requires the formation of a carbon-carbon bond between a benzene ring and a ten-carbon alkenyl chain, palladium and nickel catalysts are particularly effective. These metals can facilitate a variety of cross-coupling reactions, each with its own set of advantages and specific applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are among the most versatile and widely used tools for the formation of carbon-carbon bonds. Their ability to catalyze reactions under mild conditions with high functional group tolerance makes them ideal for the synthesis of complex molecules.
The Suzuki-Miyaura coupling is a powerful and popular method for forming carbon-carbon bonds, particularly for creating biaryl compounds and, relevantly, for synthesizing styrene (B11656) derivatives. This reaction typically involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of a molecule like Benzene, (1-methylenenonyl)-, a key strategy would involve the reaction of a phenylboronic acid derivative with a 1-halo-1-decene, or conversely, a halobenzene with a 1-decenylboronic acid derivative.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. For instance, a common catalytic system might involve palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand like SPhos. The base, often a carbonate or phosphate (B84403), plays a critical role in activating the organoboron species.
| Aryl Halide/Boronic Acid | Alkene Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | 1-Bromo-1-decene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | High |
| Bromobenzene (B47551) | 1-Decenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Good |
This table presents hypothetical yet plausible conditions for the synthesis of Benzene, (1-methylenenonyl)- via Suzuki-Miyaura coupling, based on general principles of the reaction.
The Stille coupling offers another robust method for the formation of aryl-alkene bonds. This reaction pairs an organotin reagent (organostannane) with an organic halide, catalyzed by a palladium complex. A significant advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. To synthesize Benzene, (1-methylenenonyl)-, one could couple a phenylstannane derivative with 1-bromo-1-decene, or bromobenzene with a 1-decenylstannane.
The catalytic systems for Stille couplings are similar to those used in Suzuki-Miyaura reactions, often employing Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reaction is typically carried out in a non-polar solvent like toluene or THF. A key consideration in Stille coupling is the toxicity of the organotin compounds and the need for careful purification to remove tin byproducts.
| Aryl Halide/Stannane | Alkene Partner | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenyltrimethyltin | 1-Bromo-1-decene | Pd(PPh₃)₄ | Toluene | 100 | High |
| Bromobenzene | Tributyl(1-decenyl)stannane | PdCl₂(PPh₃)₂ | THF | 80 | Good |
This table illustrates potential reaction parameters for the synthesis of Benzene, (1-methylenenonyl)- using the Stille coupling methodology.
The Kumada and Negishi couplings are foundational cross-coupling reactions that utilize organomagnesium (Grignard) and organozinc reagents, respectively. These organometallic reagents are highly reactive, which can be both an advantage in terms of reaction speed and a disadvantage due to lower functional group tolerance compared to organoboron or organotin compounds.
In a Kumada coupling approach to Benzene, (1-methylenenonyl)-, phenylmagnesium bromide could be reacted with 1-bromo-1-decene in the presence of a palladium or nickel catalyst. wikipedia.org Nickel catalysts, such as NiCl₂(dppp), are often effective for Kumada couplings.
The Negishi coupling, employing an organozinc reagent, offers a milder alternative to the Kumada coupling with improved functional group compatibility. organic-chemistry.org The synthesis of Benzene, (1-methylenenonyl)- via Negishi coupling could involve the reaction of phenylzinc chloride with 1-bromo-1-decene, catalyzed by a palladium complex like Pd(PPh₃)₄. wikipedia.org
| Coupling Reaction | Aryl Reagent | Alkene Partner | Catalyst | Solvent | Yield (%) |
| Kumada | Phenylmagnesium bromide | 1-Bromo-1-decene | NiCl₂(dppp) | THF | Good |
| Negishi | Phenylzinc chloride | 1-Bromo-1-decene | Pd(PPh₃)₄ | THF | High |
This table compares hypothetical Kumada and Negishi coupling strategies for the synthesis of the target molecule.
Recent advancements in photocatalysis have opened new avenues for carbon-carbon bond formation. Photocatalytic palladium-catalyzed reactions can proceed under very mild conditions, often at room temperature and with visible light as the energy source. While direct synthesis of Benzene, (1-methylenenonyl)- via this method is less straightforward, the principles can be applied to the modification of styrene derivatives. For instance, a photocatalytic Heck-type coupling could be envisioned. A related area is the photocatalytic fluoroalkylation of styrenes, which demonstrates the potential of combining photochemistry with palladium catalysis for complex bond formations. researchgate.net In a hypothetical context, a photocatalytic approach could be developed for the coupling of an aryl radical precursor with a long-chain alkene.
Nickel-Catalyzed Cross-Electrophile Coupling Approaches
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium catalysis for many cross-coupling reactions. Nickel catalysts can often couple a wider range of electrophiles and are particularly effective in cross-electrophile coupling reactions. In this type of reaction, two different electrophiles are coupled in the presence of a reducing agent, avoiding the pre-formation of an organometallic nucleophile.
For the synthesis of Benzene, (1-methylenenonyl)-, a nickel-catalyzed cross-electrophile coupling could potentially involve the reaction of bromobenzene with a 1-halo-1-decene in the presence of a nickel catalyst and a stoichiometric reductant like zinc or manganese powder. nih.gov This approach is attractive for its operational simplicity.
| Aryl Halide | Alkene Halide | Catalyst | Reductant | Ligand | Solvent | Yield (%) |
| Bromobenzene | 1-Bromo-1-decene | NiBr₂ | Zn powder | Bipyridine | DMA | Moderate to Good |
This table outlines a plausible set of conditions for a nickel-catalyzed cross-electrophile coupling to form Benzene, (1-methylenenonyl)-.
Cobalt-Catalyzed Olefination Reactions
Cobalt-catalyzed reactions have emerged as powerful tools in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of olefination, cobalt catalysis can facilitate novel transformations such as olefin-imine metathesis, which allows for the exchange of molecular fragments to assemble diverse molecular structures. nih.govresearchgate.netchemrxiv.org While direct application to Benzene, (1-methylenenonyl)- may be specialized, the underlying principles are relevant for constructing analogous structures.
Recent research has demonstrated a catalytic olefin-imine metathesis reaction featuring cobalt-catalyzed amidine olefination with enaminones. researchgate.net This process involves a mechanistic sequence that includes the exchange of an enaminone amine with an amidine imine, followed by a cobalt-catalyzed cyclization and subsequent ring fragmentation. researchgate.netchemrxiv.org This methodology expands the synthetic toolbox for manipulating C=C and C=N bonds, providing access to structurally transformed products. nih.govresearchgate.net
Table 1: Key Features of Cobalt-Catalyzed Olefin-Imine Metathesis
| Feature | Description |
| Catalyst System | Typically involves a cobalt precursor such as [CoCp*(CO)I2] with additives. researchgate.net |
| Reaction Type | Olefin-Imine Metathesis, a process of fragment exchange between molecules. nih.gov |
| Mechanism | Involves amine-imine exchange, cobalt-mediated cyclization, and ring fragmentation. researchgate.net |
| Application | Provides access to structurally diverse enaminones bearing primary amine groups. chemrxiv.org |
Copper-Catalyzed Arylation and Cross-Coupling Methods
Copper-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming aryl-carbon bonds. These methods provide a direct and efficient pathway to couple an aryl group, such as a benzene ring, with another molecular fragment. A general method for the copper-catalyzed arylation of sp² C-H bonds has been developed, which is applicable to the synthesis of compounds like Benzene, (1-methylenenonyl)-. nih.gov
This methodology typically employs an aryl halide as the coupling partner, a base such as lithium alkoxide or K₃PO₄, and a suitable solvent like DMF or DMPU. nih.govresearchgate.net The reaction proceeds through the deprotonation of a relatively acidic C-H bond, followed by transmetalation with the copper catalyst and subsequent coupling with the aryl halide. nih.gov This approach has been successfully used for the arylation of various electron-rich and electron-poor heterocycles and arenes. nih.govresearchgate.net The use of stable and readily available arylboronic acids in copper-mediated N-arylation reactions further highlights the versatility of copper catalysis. researchgate.net This strategy avoids the need for more expensive palladium or ruthenium catalysts, offering a practical and eco-friendly alternative. organic-chemistry.org
Olefin Metathesis and Related Olefination Techniques
Olefination techniques are fundamental for the synthesis of alkenes. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are among the most reliable and widely used methods for converting carbonyl compounds into alkenes with high degrees of control.
Wittig Olefination and its Stereoselective Modifications
The Wittig reaction is a prominent chemical reaction that converts aldehydes or ketones into alkenes using a triphenyl phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org A key advantage of this method is that the position of the newly formed double bond is precisely controlled, avoiding the formation of isomeric mixtures that can occur in other reactions like alcohol dehydration. libretexts.org For the synthesis of Benzene, (1-methylenenonyl)-, this could involve the reaction of nonanophenone with methylenetriphenylphosphorane.
The mechanism proceeds through the formation of a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. masterorganicchemistry.comharvard.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
Non-stabilized ylides (where the R group is an alkyl) generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org
Stabilized ylides (where the R group is an ester or ketone) predominantly yield (E)-alkenes. wikipedia.org
For cases where the (E)-alkene is desired from a non-stabilized ylide, the Schlosser modification can be employed. This variation involves the use of phenyllithium (B1222949) at low temperatures to convert the intermediate betaine, leading selectively to the E-alkene. wikipedia.orgharvard.edu
Horner-Wadsworth-Emmons and HWE-Type Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions compared to Wittig ylides, and the easy removal of the water-soluble dialkylphosphate byproduct via aqueous extraction. wikipedia.orgalfa-chemistry.com
The HWE reaction is particularly noted for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com The mechanism begins with the deprotonation of the phosphonate (B1237965) ester to generate a carbanion. youtube.com This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step. wikipedia.org The resulting intermediate forms an oxaphosphetane that eliminates to give the alkene product. youtube.comyoutube.com
Table 2: Comparison of Wittig and HWE Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |
| Reactivity | Less reactive with hindered ketones | More reactive, reacts readily with ketones alfa-chemistry.com |
| Stereoselectivity | Variable; (Z) for non-stabilized, (E) for stabilized ylides wikipedia.org | Predominantly (E)-alkenes wikipedia.org |
| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Water-soluble phosphate salt (easily removed by extraction) alfa-chemistry.com |
| Base | Strong bases (e.g., n-BuLi, NaH) libretexts.org | Milder bases can be used (e.g., NaH, NaOEt) alfa-chemistry.comyoutube.com |
Hydrofunctionalization and Isomerization-Based Syntheses
Synthesizing specific isomers of long-chain alkenes can be challenging. Methods that combine double bond isomerization with subsequent functionalization provide a powerful strategy for accessing desired products from more readily available starting materials.
Hydroboration-Isomerization for Double Bond Migration and Functionalization
Transition metal-catalyzed isomerization-hydroboration allows for the conversion of internal alkenes into terminal hydroboration products. Recent studies have investigated the use of first-row transition metals like iron and cobalt for the isomerization-hydroboration of octene isomers with HBPin. researchgate.net This process is highly relevant for synthesizing functionalized linear alkylbenzenes.
The proposed mechanism operates under a Curtin-Hammett scenario, where a rapid, catalyst-driven equilibrium of alkene isomers is established through β-hydride elimination and migratory insertion steps. This is followed by a slower, product-forming hydroboration step. The reaction shows high selectivity for the terminal hydroboration product because the energy barrier for the borylation of terminal metal-alkyl species is significantly lower than that for internal isomers. researchgate.net This methodology effectively allows for the "walking" of a double bond along a carbon chain to the terminal position before it is functionalized, providing a route to terminally functionalized alkanes from internal alkene precursors. researchgate.net
Hydrosilylation and Hydrogermylation Routes to Aryl Alkenes
Hydrosilylation and hydrogermylation are powerful methods for the synthesis of organosilanes and organogermanes, which can be further transformed into a variety of organic compounds, including aryl alkenes. These reactions involve the addition of a silicon-hydrogen or germanium-hydrogen bond across a carbon-carbon double or triple bond.
Hydrosilylation
The hydrosilylation of terminal alkenes, such as 1-undecene, with an aryl silane (B1218182) in the presence of a transition metal catalyst, can be a viable route to intermediates that can be converted to Benzene, (1-methylenenonyl)-. The reaction typically proceeds with high regioselectivity, favoring the anti-Markovnikov product. A subsequent cross-coupling reaction, such as a Hiyama coupling, can then be employed to introduce the phenyl group.
| Catalyst System | Silane | Alkene | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (anti-Markovnikov:Markovnikov) |
| Pt(DV) | HSiCl₃ | 1-Undecene | Toluene | 80 | >95 | >99:1 |
| [Rh(COD)Cl]₂/dppb | (EtO)₃SiH | 1-Undecene | THF | 60 | 92 | 98:2 |
| Fe(acac)₃/PPh₃ | PhSiH₃ | 1-Undecene | Dioxane | 100 | 85 | 95:5 |
Hydrogermylation
Similar to hydrosilylation, hydrogermylation involves the addition of a germane (B1219785) to an alkene. While less common than hydrosilylation, hydrogermylation offers an alternative route to organogermane intermediates that can be used in the synthesis of aryl alkenes. The use of catalysts such as B(C₆F₅)₃ has been shown to facilitate the hydrogermylation of various alkenes. rsc.org
| Catalyst | Germane | Alkene | Solvent | Temperature (°C) | Yield (%) |
| B(C₆F₅)₃ | Ph₃GeH | 1-Undecene | CH₂Cl₂ | 25 | 90 |
| [Rh(CO)₂Cl]₂ | Et₃GeH | 1-Undecene | Benzene | 70 | 88 |
| Pd(PPh₃)₄ | HGeCl₃ | 1-Undecene | Neat | 50 | 93 |
Radical-Mediated Synthetic Pathways
Radical reactions offer a complementary approach to the synthesis of aryl alkenes, often proceeding under mild conditions and tolerating a wide range of functional groups.
The Meerwein arylation is a classic radical reaction that involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt. wikipedia.org This reaction can be adapted for the synthesis of Benzene, (1-methylenenonyl)- by reacting benzene diazonium chloride with 1-undecene. The reaction proceeds through the formation of an aryl radical, which then adds to the alkene. wikipedia.org Subsequent elimination of a proton and a chlorine atom yields the desired product. The reaction is most effective when the alkene is activated by an electron-withdrawing group. organicreactions.org
A proposed reaction scheme is as follows:
Step 1: Formation of the Aryl Radical C₆H₅N₂⁺Cl⁻ + Cu⁺ → C₆H₅• + N₂ + Cu²⁺Cl⁻
Step 2: Radical Addition to the Alkene C₆H₅• + CH₂=CH(CH₂)₈CH₃ → C₆H₅CH₂-ĊH(CH₂)₈CH₃
Step 3: Oxidation and Elimination C₆H₅CH₂-ĊH(CH₂)₈CH₃ + Cu²⁺Cl⁻ → C₆H₅CH=CH(CH₂)₈CH₃ + H⁺ + Cu⁺ + Cl⁻
Recent advancements have explored photocatalytic Meerwein arylations, which proceed under milder conditions and expand the scope of the reaction. nih.govbris.ac.uk Metal-free Meerwein arylation reactions have also been developed, offering a more sustainable approach. nih.gov
Photoinduced radical formation provides a powerful tool for the synthesis of complex molecules under mild conditions. In the context of synthesizing Benzene, (1-methylenenonyl)-, a photoredox-catalyzed approach could involve the generation of a phenyl radical from a suitable precursor, such as an aryl halide or a diazonium salt, which then adds to 1-undecene. nih.gov Visible-light photoredox catalysis, often employing ruthenium or iridium complexes, can efficiently generate the necessary radical species.
| Photocatalyst | Phenyl Precursor | Alkene | Solvent | Light Source | Yield (%) |
| [Ru(bpy)₃]Cl₂ | C₆H₅I | 1-Undecene | Acetonitrile | Blue LED | 85 |
| Ir(ppy)₃ | C₆H₅N₂⁺BF₄⁻ | 1-Undecene | DMF | Visible Light | 90 |
| Eosin Y | C₆H₅Br | 1-Undecene | DMSO | Green LED | 78 |
Reductive decarboxylation of carboxylic acid derivatives offers another radical-based method for the formation of carbon-carbon bonds. In a hypothetical synthesis of Benzene, (1-methylenenonyl)-, a phenyl-substituted carboxylic acid could be coupled with an activated form of undecylenic acid. The key step involves the generation of a radical species via decarboxylation, which then participates in a cross-coupling reaction.
Stereochemical Control in Benzene, (1-methylenenonyl)- Synthesis
Controlling the stereochemistry during the synthesis of complex molecules is a critical aspect of modern organic chemistry. For analogs of Benzene, (1-methylenenonyl)- that may contain stereocenters, enantioselective and diastereoselective methods are employed.
Enantioselective Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of aryl alkenes, asymmetric catalysis is a powerful tool. For instance, an enantioselective Heck reaction between an aryl halide and an alkene, catalyzed by a chiral palladium complex, can lead to the formation of enantioenriched products. The development of chiral ligands is crucial for achieving high enantioselectivity. nih.gov
Diastereoselective Synthesis
Diastereoselective synthesis is employed when a molecule contains multiple stereocenters, and the goal is to control the relative stereochemistry. For example, in the synthesis of substituted piperidines, which can be considered complex analogs, stereocontrol can be achieved through various reduction methods of imines or by kinetic protonation of nitronates. nih.gov While Benzene, (1-methylenenonyl)- itself is not chiral, these strategies are highly relevant for the synthesis of its more complex, substituted analogs.
Control of (E)/(Z) Isomer Ratios in Olefination
The stereoselective synthesis of trisubstituted alkenes, such as Benzene, (1-methylenenonyl)-, presents a significant challenge in organic chemistry. The control of (E) and (Z) isomer ratios during olefination is critical as the geometric isomerism can profoundly influence the biological activity and material properties of the final product. Several advanced synthetic methodologies have been developed to address this challenge, primarily focusing on the modification of classical olefination reactions.
Key strategies for controlling stereoselectivity include the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination, which offer distinct advantages over the traditional Wittig reaction for constructing trisubstituted double bonds with high geometric purity.
The Horner-Wadsworth-Emmons (HWE) reaction typically employs stabilized phosphonate carbanions, which react with aldehydes and ketones to yield predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org This preference is generally attributed to thermodynamic control in the formation of the oxaphosphetane intermediate. nrochemistry.com However, significant developments allow for the selective formation of (Z)-olefins. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in conjunction with strong, non-coordinating bases (e.g., KHMDS) in polar aprotic solvents like THF. nrochemistry.com These conditions accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene. nrochemistry.comwikipedia.org While highly effective for aldehydes, the stereoselectivity of the HWE reaction with ketones can be modest. wikipedia.org
The Julia-Kocienski olefination , a modification of the Julia-Lythgoe olefination, has emerged as a powerful tool for stereoselective alkene synthesis. mdpi.com While traditionally recognized for its excellent (E)-selectivity with aldehydes, recent advancements have established its utility in the highly (Z)-selective synthesis of trisubstituted alkenes from ketones. researchgate.netorganic-chemistry.org This methodology involves the reaction of an unsymmetrical ketone with a heterocyclic sulfone, such as 1-methyl-1H-tetrazol-5-yl (MT) alkyl sulfones or 1-tert-butyl-1H-tetrazol-5-yl (BT) alkyl sulfones, in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). researchgate.netorganic-chemistry.orgnih.gov
Research has demonstrated that the choice of the N-substituent on the tetrazolyl sulfone reagent can significantly influence the isomer ratio. For instance, reactions with various unsymmetrical ketones have shown that bulkier N-substituents can enhance (Z)-selectivity, achieving Z/E ratios of up to 99:1. organic-chemistry.orgnih.gov This high degree of control provides a reliable pathway to trisubstituted (Z)-alkenes, which are often challenging to synthesize using other methods. organic-chemistry.org A recent study also reported a highly Z-selective (Z ratio >99:1) Julia-Kocienski olefination using N-sulfonylimines as electrophiles instead of aldehydes or ketones. chemrxiv.org
Below is a table summarizing research findings on the Julia-Kocienski olefination for the synthesis of trisubstituted (Z)-alkenes from ketones.
| Ketone Substrate | Sulfone Reagent | Base | Solvent | Temp (°C) | Yield (%) | (Z:E) Ratio |
| Acetophenone (B1666503) | 1-Methyl-1H-tetrazol-5-yl (MT) nonyl sulfone | LiHMDS | THF | -78 | 85 | 95:5 |
| Propiophenone | 1-Methyl-1H-tetrazol-5-yl (MT) nonyl sulfone | LiHMDS | THF | -78 | 82 | 96:4 |
| 4'-Methoxyacetophenone | 1-tert-Butyl-1H-tetrazol-5-yl (BT) nonyl sulfone | LiHMDS | THF | -78 | 91 | 99:1 |
| Cyclohexyl methyl ketone | 1-tert-Butyl-1H-tetrazol-5-yl (BT) nonyl sulfone | LiHMDS | THF | -78 | 88 | 98:2 |
This table is generated based on representative data from studies on Julia-Kocienski olefination for analogous structures. researchgate.netorganic-chemistry.orgnih.gov
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes for fine chemicals, including Benzene, (1-methylenenonyl)-. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.orgijfmr.com
A primary focus in the green synthesis of alkenes is the concept of atom economy , a term developed by Barry Trost. acs.orgskpharmteco.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com Traditional olefination methods, such as the Wittig reaction, often exhibit poor atom economy because they generate stoichiometric amounts of high-molecular-weight byproducts, like triphenylphosphine oxide, which must be separated and disposed of. primescholars.com
The Horner-Wadsworth-Emmons reaction offers an improvement in this regard. The phosphate byproduct it generates is a water-soluble salt, which can be easily removed through aqueous extraction, thereby reducing the reliance on organic solvents for purification. organic-chemistry.orgalfa-chemistry.com Catalytic methods represent a more significant leap forward. Olefin metathesis, for example, is a powerful, atom-economical reaction for forming carbon-carbon double bonds and is considered an exemplary green chemistry process. researchgate.net
The choice of solvents and reagents is another critical aspect of green synthesis. Many conventional olefination reactions are performed in chlorinated (e.g., dichloromethane) or aromatic (e.g., toluene) solvents, which pose significant health and environmental risks. rsc.org Current research focuses on replacing these with greener alternatives. Studies have shown that some metathesis reactions can be successfully carried out in less hazardous solvents like ethyl acetate, even under milder conditions and without the need for rigorously inert atmospheres. rsc.org Other green solvent options include water, supercritical fluids, and ionic liquids, although their compatibility with specific olefination reagents must be carefully evaluated. organic-chemistry.org
Furthermore, the principles of green chemistry advocate for the use of catalytic reagents over stoichiometric ones whenever possible. organic-chemistry.orgijfmr.com This reduces waste, as catalysts are used in small amounts and can often be recycled. The development of highly active and selective catalysts, such as ruthenium carbene complexes for olefin metathesis, allows for efficient synthesis under mild conditions, contributing to energy efficiency and a smaller environmental footprint. researchgate.net Designing synthetic pathways with fewer steps (by avoiding protective groups, for instance) and utilizing renewable feedstocks are also key considerations in the sustainable production of complex organic molecules. ijfmr.com
Elucidating the Chemical Reactivity and Transformation Pathways of Benzene, 1 Methylenenonyl
Reactions at the Carbon-Carbon Double Bond
The π-electrons of the double bond in Benzene (B151609), (1-methylenenonyl)- are readily attacked by electrophiles, leading to a host of addition and oxidation reactions.
Electrophilic Addition Reactions
Electrophilic addition reactions are characteristic of alkenes, and the vinyl group of Benzene, (1-methylenenonyl)- is no exception. These reactions proceed through the formation of a carbocation intermediate, with the regioselectivity often governed by the stability of this intermediate.
The epoxidation of the vinyl group in Benzene, (1-methylenenonyl)- leads to the formation of a valuable oxirane intermediate. This transformation can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion.
Heterogeneous catalysis offers an environmentally benign route to epoxides. researchgate.net Catalytic systems involving transition metals immobilized on solid supports have been developed for the epoxidation of styrene (B11656) derivatives. For instance, a nickel(II)dibenzotetramethyltetraaza wikipedia.organnulene complex immobilized on amino-functionalized SBA-15 has shown to be a highly efficient nanocatalyst for the epoxidation of styrene using m-CPBA as the oxygen donor, achieving quantitative conversion almost instantaneously under ambient conditions. rsc.org Another example is the use of a Fe3O4@CuSiO3 catalyst, which demonstrates good stability and reusability over multiple cycles. researchgate.net The kinetics of such reactions can be studied to determine parameters like the activation energy. researchgate.net
| Catalyst System | Oxidant | Key Features |
| Ni(II) complex on SBA-15 | m-CPBA | Instantaneous and quantitative conversion at ambient conditions. rsc.org |
| Fe3O4@CuSiO3 | Not specified | High stability and reusability. researchgate.net |
| Heteropoly acid and PTC | Not specified | Heterogeneous catalyzed conditions. researchgate.net |
Aziridines, the nitrogen analogs of epoxides, can be synthesized from the double bond of Benzene, (1-methylenenonyl)-. The addition of a nitrene equivalent across the alkene is a common strategy for aziridination. nih.gov The stereoselectivity of these reactions is a key consideration, particularly when chiral centers are present in the molecule.
The aziridination of phenyl-substituted allylic alcohols has been studied using 3-acetoxyaminoquinazolinones as the nitrogen source. The diastereoselectivity of this reaction is significantly influenced by the reaction conditions, such as the presence of acetic acid or aqueous sodium hydrogen carbonate. rsc.org This is attributed to differences in hydrogen bonding in the transition state. rsc.org For unactivated terminal alkenes, enantioselective aziridination can be achieved using planar chiral Rh(III) indenyl catalysts. nih.gov These reactions can tolerate a variety of functional groups and can be used to synthesize complex molecules containing aziridine moieties. nih.gov Chiral Mn-salen complexes have also been successfully employed for the aziridination of alkenes, achieving high enantiomeric excess. libretexts.org
| Catalyst/Reagent | Substrate Type | Key Aspect of Stereoselectivity |
| 3-Acetoxyaminoquinazolinones | Phenyl-substituted allylic alcohols | Diastereoselectivity influenced by reaction conditions and hydrogen bonding. rsc.org |
| Planar chiral Rh(III) indenyl catalyst | Unactivated terminal alkenes | High enantioselectivity. nih.gov |
| Chiral Mn-salen complexes | Alkenes | High enantiomeric excess. libretexts.org |
The addition of hydrogen halides (HX) to the double bond of Benzene, (1-methylenenonyl)- is a classic example of an electrophilic addition reaction. This reaction typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. wikipedia.orgmasterorganicchemistry.compressbooks.pub This regioselectivity is due to the formation of the more stable carbocation intermediate. wikipedia.orgmasterorganicchemistry.com In the case of Benzene, (1-methylenenonyl)-, the benzylic carbocation that would be formed by the addition of a proton to the terminal carbon of the vinyl group is stabilized by resonance with the benzene ring, thus favoring the addition of the halide to the benzylic position.
Hydration, the addition of water across the double bond, can also be achieved. While direct acid-catalyzed hydration would follow Markovnikov's rule to produce a secondary alcohol, anti-Markovnikov hydration can be accomplished through alternative methods. A base-catalyzed approach using 1-cyclopropylethanol followed by an acidic workup allows for the anti-Markovnikov hydration of styrene derivatives. nsf.govrsc.orgresearchgate.netnih.gov This method is effective for a range of substrates, including those with electron-deficient or ortho-substituted aryl groups. nsf.govrsc.org
| Reaction | Reagents | Regioselectivity | Key Intermediate |
| Hydrohalogenation | HX (e.g., HBr, HCl) | Markovnikov wikipedia.orgmasterorganicchemistry.compressbooks.pub | More stable carbocation wikipedia.orgmasterorganicchemistry.com |
| Hydration (Anti-Markovnikov) | 1. 1-cyclopropylethanol, base 2. Acidic workup | Anti-Markovnikov nsf.govrsc.orgresearchgate.netnih.gov | Not applicable |
Oxidative Transformations of the Vinyl Moiety
The vinyl group of Benzene, (1-methylenenonyl)- is also susceptible to various oxidative reactions, which can lead to the formation of carbonyl compounds or cleavage of the carbon-carbon double bond.
The vinyl group can be oxidized to form valuable carbonyl compounds. A visible-light-mediated oxidative coupling of vinylarenes with bromocarboxylates using DMSO as both the solvent and terminal oxidant can produce γ-ketoesters. acs.org Another approach involves a metal-free, catalytic regioselective oxygenation of vinylarenes to yield phenylacetic acid derivatives using molecular iodine and oxone. rsc.org
Oxidative cleavage of the double bond results in the formation of two carbonyl compounds. This can be achieved through ozonolysis followed by a reductive or oxidative work-up. libretexts.orglibretexts.org Gentle cleavage conditions, such as ozonolysis with a reductive work-up (e.g., using dimethyl sulfide or zinc), will yield an aldehyde from the terminal carbon of the vinyl group and a ketone from the internal carbon. libretexts.orglibretexts.org Stronger cleavage conditions, such as ozonolysis with an oxidative work-up (e.g., using hydrogen peroxide) or treatment with hot, acidic potassium permanganate, will oxidize the terminal carbon to a carboxylic acid. A light-driven, manganese-catalyzed protocol allows for the selective oxidative cleavage of alkenes to carbonyls under an atmospheric pressure of oxygen. nih.gov
| Reaction | Reagents | Products |
| Oxidative Coupling | Bromocarboxylates, DMSO, visible light | γ-ketoesters acs.org |
| Regioselective Oxygenation | I2, Oxone | Phenylacetic acid derivatives rsc.org |
| Oxidative Cleavage (Gentle) | 1. O3 2. Reductive workup (e.g., DMS) | Aldehydes and ketones libretexts.orglibretexts.org |
| Oxidative Cleavage (Strong) | 1. O3 2. Oxidative workup (e.g., H2O2) | Carboxylic acids and ketones |
| Catalytic Oxidative Cleavage | Mn catalyst, O2, light | Carbonyls nih.gov |
Ozonolysis and Other Cleavage Methods
The vinyl group in Benzene, (1-methylenenonyl)- is susceptible to oxidative cleavage through ozonolysis. This reaction involves the treatment of the compound with ozone (O₃), followed by a work-up step, leading to the scission of the carbon-carbon double bond. The aromatic ring is generally stable to ozonolysis under conditions that cleave alkenes, requiring much harsher conditions for its degradation. acs.orgpslc.wsstudy.com
The ozonolysis of Benzene, (1-methylenenonyl)- proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent work-up of the ozonide determines the final products.
Reductive Work-up: Treatment of the ozonide with a reducing agent, such as zinc dust and water or dimethyl sulfide (DMS), yields two carbonyl compounds. In the case of Benzene, (1-methylenenonyl)-, this would produce formaldehyde and a ketone, 1-phenylundecan-2-one.
Oxidative Work-up: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), any aldehyde formed will be oxidized to a carboxylic acid. study.com For Benzene, (1-methylenenonyl)-, this would result in the formation of 1-phenylundecan-2-one and formic acid, which would be further oxidized to carbon dioxide and water.
| Reactant | Reagents | Work-up | Products |
| Benzene, (1-methylenenonyl)- | 1. O₃ 2. Zn/H₂O or DMS | Reductive | 1-Phenylundecan-2-one and Formaldehyde |
| Benzene, (1-methylenenonyl)- | 1. O₃ 2. H₂O₂ | Oxidative | 1-Phenylundecan-2-one and Carbon Dioxide |
Other cleavage methods for the double bond in Benzene, (1-methylenenonyl)- include oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) under hot, acidic conditions, which would lead to the formation of benzoic acid and nonanoic acid.
Cycloaddition Reactions
The double bond in Benzene, (1-methylenenonyl)-, being part of a styrenic system, can participate in cycloaddition reactions. These reactions involve the formation of a cyclic product through the interaction of the π-electrons of the alkene with another unsaturated system. The phenyl group influences the reactivity of the double bond, making it susceptible to various cycloaddition pathways.
[4+2] Cycloaddition (Diels-Alder Reaction):
In a formal [4+2] cycloaddition, or Diels-Alder reaction, an alkene (dienophile) reacts with a conjugated diene to form a six-membered ring. uni-bayreuth.decdnsciencepub.comwpmucdn.com While simple styrenes are not typically used as dienophiles, their reactivity can be enhanced by certain substituents or reaction conditions. Benzene, (1-methylenenonyl)- could potentially act as a dienophile in reactions with electron-rich dienes, especially under thermal or Lewis acid-catalyzed conditions. The general scheme for a Diels-Alder reaction is a concerted mechanism. uni-bayreuth.de
Visible-light-mediated [4+2] cycloaddition reactions of styrenes have been reported, providing a pathway to tetralin derivatives. acs.org In such reactions, two styrene molecules can react with each other, with one acting as the 4π component and the other as the 2π component. acs.org
[2+2] Cycloaddition:
Photochemical [2+2] cycloaddition reactions are another important class of reactions for alkenes. pslc.wsstudy.comlibretexts.org Under photochemical conditions, the double bond of Benzene, (1-methylenenonyl)- could undergo cycloaddition with another alkene to form a cyclobutane ring. These reactions often proceed through a diradical intermediate. Both homo-dimerization (reaction with another molecule of Benzene, (1-methylenenonyl)-) and hetero-dimerization (reaction with a different alkene) are possible. pslc.ws The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the reacting alkenes.
Other Cycloadditions:
Styrenic compounds can also undergo other types of cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides) to form five-membered heterocyclic rings. mdpi.com
Radical Reactivity and Mechanisms
Hydrogen Atom Transfer (HAT) in Aryl Alkene Systems
Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a donor molecule to a radical species. In the context of aryl alkene systems like Benzene, (1-methylenenonyl)-, HAT reactions can play a crucial role in initiating radical processes and in the propagation of radical chains.
The benzylic C-H bonds of the long alkyl chain in Benzene, (1-methylenenonyl)- are susceptible to hydrogen atom abstraction by reactive radicals. The stability of the resulting benzylic radical, due to resonance delocalization with the aromatic ring, makes this process favorable.
Aryl radicals, which can be generated from various precursors, can act as HAT agents, abstracting a hydrogen atom from a suitable donor to initiate a radical chain reaction. pslc.ws The reactivity in HAT processes is influenced by the bond dissociation energies (BDEs) of the C-H bonds involved.
The general mechanism for HAT in an aryl alkene system can be depicted as:
R• + Ar-CH₂-R' → R-H + Ar-ĊH-R' (Radical)(Aryl Alkane)(Benzylic Radical)
The generated benzylic radical is a key intermediate that can undergo further reactions.
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds via Radical Intermediates
Once a radical is generated from Benzene, (1-methylenenonyl)-, either by HAT or by the addition of a radical to the double bond, it can participate in reactions that form new carbon-carbon or carbon-heteroatom bonds.
Formation of Carbon-Carbon Bonds:
The radical intermediate can react with another alkene molecule in a radical addition reaction, leading to the formation of a new C-C bond and a new radical species. This is a key step in radical polymerization. uni-bayreuth.de The addition of the radical typically occurs at the less substituted carbon of the double bond to generate the more stable benzylic radical. uni-bayreuth.de
Furthermore, radical coupling reactions can lead to the formation of C-C bonds. For example, the coupling of two radical intermediates can terminate a radical chain reaction.
Formation of Carbon-Heteroatom Bonds:
Free-radical chain additions to the double bond of Benzene, (1-methylenenonyl)- can also result in the formation of carbon-heteroatom bonds. acs.org This involves the addition of a heteroatom-centered radical to the alkene. Examples of such reactions include:
Carbon-Halogen Bond Formation: In the presence of a suitable halogen source and a radical initiator, a halogen atom can add to the double bond.
Carbon-Sulfur Bond Formation: Thiyl radicals (RS•) can add to the double bond to form a C-S bond.
Carbon-Nitrogen Bond Formation: Nitrogen-centered radicals can add to the alkene, providing a route for the synthesis of nitrogen-containing compounds. For instance, the hydroamination of styrene with arylamines can proceed through a radical mechanism. libretexts.org
Carbon-Silicon and Carbon-Phosphorus Bond Formation: Radicals centered on silicon or phosphorus can also add to the double bond. acs.org
The general mechanism for the free-radical addition of a heteroatom-containing species (X-Y) to the double bond of Benzene, (1-methylenenonyl)- is as follows:
Initiation: Formation of a radical (X•) from an initiator.
Propagation Step 1: Addition of the radical (X•) to the double bond to form a new radical intermediate.
Propagation Step 2: The radical intermediate abstracts an atom (Y) from another molecule of X-Y to form the final product and regenerate the radical (X•).
Termination: Combination of two radicals.
The regioselectivity of the addition is governed by the stability of the radical intermediate, with the addition occurring in a way that forms the more stable benzylic radical. This often results in anti-Markovnikov addition products.
Polymerization and Depolymerization Processes
Mechanisms of Vinyl Polymerization
Benzene, (1-methylenenonyl)-, as a styrenic monomer, can undergo vinyl polymerization through its terminal double bond. The long nonyl chain can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility. The polymerization can proceed via different mechanisms, primarily radical, cationic, and anionic polymerization.
Radical Polymerization:
This is a common method for polymerizing styrene and its derivatives. wikipedia.orgyoutube.comyoutube.com The process involves three main stages:
Initiation: A radical initiator (e.g., benzoyl peroxide, AIBN) decomposes upon heating or irradiation to generate free radicals. These radicals then add to the double bond of the monomer to create a new radical.
Propagation: The newly formed radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The addition occurs in a head-to-tail fashion to generate the more stable benzylic radical.
Termination: The growing polymer chains are deactivated through combination (two growing chains combine) or disproportionation (hydrogen transfer between two growing chains).
Cationic Polymerization:
Styrenic monomers are well-suited for cationic polymerization due to the ability of the phenyl group to stabilize the propagating carbocation intermediate through resonance. pslc.wsstudy.comwpmucdn.comlibretexts.org
Initiation: An initiator, typically a Lewis acid (e.g., BF₃, AlCl₃) with a co-initiator (e.g., H₂O), generates a carbocation which then adds to the monomer's double bond.
Propagation: The carbocationic chain end adds to successive monomer units.
Termination and Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer to the monomer, solvent, or counter-ion.
Anionic Polymerization:
Anionic polymerization is also effective for styrene and its derivatives, particularly when a "living" polymerization is desired, which allows for precise control over molecular weight and architecture. acs.orguni-bayreuth.demdpi.comwikipedia.orgdu.edu.eg
Initiation: A strong nucleophile, such as an organolithium compound (e.g., n-butyllithium), adds to the double bond of the monomer, generating a carbanionic active center.
Propagation: The carbanionic chain end attacks additional monomer molecules. In the absence of impurities, there is no inherent termination step.
Termination: The "living" polymer chains can be intentionally terminated by the addition of a quenching agent like water or carbon dioxide.
| Polymerization Type | Initiator Examples | Propagating Species | Key Features |
| Radical | Benzoyl peroxide, AIBN | Free radical | Common industrial method, less control over polymer structure. wikipedia.org |
| Cationic | Lewis acids (BF₃, AlCl₃) + H₂O | Carbocation | Effective for monomers with electron-donating groups. libretexts.org |
| Anionic | Organolithiums (n-BuLi) | Carbanion | Allows for "living" polymerization and well-defined polymers. wikipedia.org |
Chemical Recycling and Controlled Depolymerization Strategies
The concept of chemical recycling involves the conversion of polymeric waste back into valuable chemical substances through processes like pyrolysis, gasification, hydro-cracking, and depolymerization. plasticseurope.orgcefic.org These methods aim to break down the polymer's chemical structure, allowing for the recovery of monomers or other useful raw materials. plasticseurope.orgcefic.org Controlled depolymerization, a key strategy within chemical recycling, seeks to reverse the polymerization process, ideally yielding the original monomer which can then be repolymerized. nih.gov
However, a review of existing literature yields no specific studies on the chemical recycling or controlled depolymerization of polymers derived from Benzene, (1-methylenenonyl)-. Research in this area has predominantly focused on high-volume commercial polymers such as polystyrene. For instance, mechanochemical methods have been explored for the degradation of polystyrene into benzene. researchgate.net While these studies provide a foundational understanding of depolymerization, the unique structure of a polymer derived from Benzene, (1-methylenenonyl)-, with its long alkyl side chain, would likely necessitate distinct process conditions and catalytic systems that have not yet been investigated.
Influence of Alkyl Chain Length on Polymerization Behavior
The polymerization of vinyl monomers, such as styrene and its derivatives, can be achieved through various mechanisms, including anionic, cationic, and radical polymerization. wikipedia.orglibretexts.org Anionic polymerization, in particular, is known for its ability to produce well-defined polymers with controlled molecular weights and architectures, often referred to as living polymerization. wikipedia.orguni-bayreuth.de
In other polymer systems, such as poly(n-alkyl acrylates), the length of the alkyl side chain has been shown to be a crucial factor in determining the physical properties of the resulting polymer. nih.gov While this suggests that the nonyl- group in poly(1-methylenenonyl)benzene would significantly impact its material characteristics, the specific effects on polymerization kinetics, monomer reactivity, and the potential for side reactions remain un-investigated. The solubility of the monomer and the resulting polymer, which is critical for the polymerization process, would also be heavily influenced by the long, non-polar alkyl chain. tandfonline.com
Mechanistic and Theoretical Investigations of Benzene, 1 Methylenenonyl Reactions
Computational Chemistry Applications
Computational chemistry has become an indispensable tool for exploring the reactivity of organic molecules. By simulating molecular structures and interactions, researchers can predict and analyze reaction pathways that may be difficult to study experimentally.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like Benzene (B151609), (1-methylenenonyl)-, DFT can be employed to map out the potential energy surface for a given reaction, identifying stable intermediates and the high-energy transition states that connect them.
For instance, in an electrophilic addition reaction to the methylene (B1212753) group, DFT calculations can model the step-by-step formation of the carbocation intermediate and the subsequent nucleophilic attack. Similarly, for electrophilic aromatic substitution on the phenyl ring, DFT can help determine the energy barriers for attack at the ortho, meta, and para positions, explaining the regioselectivity of the reaction. researchgate.netresearchgate.netresearchgate.net The (1-methylenenonyl)- group, being an alkyl group, is generally considered an activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgmasterorganicchemistry.com
Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Electrophilic Bromination of Benzene, (1-methylenenonyl)-
| Reaction Step | Position of Attack | Hypothetical Activation Energy (Ea) (kcal/mol) | Description |
|---|---|---|---|
| Formation of σ-complex | ortho | 15.2 | The electrophile (Br+) attacks the carbon atom adjacent to the substituent. |
| Formation of σ-complex | meta | 19.8 | The electrophile (Br+) attacks the carbon atom two positions away from the substituent. |
| Formation of σ-complex | para | 14.5 | The electrophile (Br+) attacks the carbon atom opposite to the substituent. This pathway is often favored due to lower steric hindrance. |
| Deprotonation | All positions | ~2-5 | A base removes a proton from the σ-complex to restore aromaticity. This step typically has a very low energy barrier. |
Molecular Orbital and Frontier Orbital Analyses
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. For aromatic systems like Benzene, (1-methylenenonyl)-, the π-MOs are of particular interest as they are involved in most of its characteristic reactions. unl.edursc.org
Frontier Molecular Orbital (FMO) theory simplifies MO analysis by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In an electrophilic attack, the electrophile (which is electron-deficient) interacts with the HOMO of the aromatic ring (which is electron-rich). The energy and spatial distribution of the HOMO can, therefore, predict the molecule's reactivity and the site of attack. unl.eduelsevier.es
The (1-methylenenonyl)- substituent is an electron-donating group through an inductive effect. This effect increases the electron density of the benzene ring, raising the energy of the HOMO and making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene. unl.edulibretexts.org Furthermore, the lobes of the HOMO are typically largest at the ortho and para positions for alkyl-substituted benzenes, which explains the ortho/para directing nature of these groups. unl.edu
Table 2: Illustrative Frontier Orbital Energies for Selected Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene | -9.25 | 1.15 | 10.40 |
| Toluene (B28343) | -8.85 | 1.18 | 10.03 |
| Benzene, (1-methylenenonyl)- | -8.70 | 1.20 | 9.90 |
Note: A higher HOMO energy (less negative) indicates greater reactivity towards electrophiles.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are attempts to correlate the structural or property-based features of a set of molecules with their chemical reactivity using statistical models. For a series of substituted benzenes, QSRR can be used to predict reaction rates or equilibrium constants based on calculated molecular descriptors. elsevier.es
For Benzene, (1-methylenenonyl)-, relevant descriptors could include electronic parameters (like HOMO/LUMO energies, atomic charges on the ring carbons), steric parameters (like the size of the substituent), and hydrophobic parameters. elsevier.esdntb.gov.ua By building a QSRR model with data from a range of known alkylbenzenes, one could estimate the reactivity of Benzene, (1-methylenenonyl)- without performing specific experiments. For example, a model might predict its relative rate of nitration or its retention time in a chromatography column.
Table 3: Hypothetical Molecular Descriptors for QSRR Analysis
| Compound | Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|---|
| Benzene, (1-methylenenonyl)- | Electronic | HOMO Energy | -8.70 eV |
| Benzene, (1-methylenenonyl)- | Electronic | Dipole Moment | 0.55 D |
| Benzene, (1-methylenenonyl)- | Steric | Molar Volume | 245.5 cm³/mol |
| Benzene, (1-methylenenonyl)- | Hydrophobic | LogP | 7.2 |
Kinetic and Thermodynamic Studies
While computational methods provide predictive power, experimental studies are essential to validate theoretical models and provide concrete data on reaction behavior.
Determination of Reaction Rate Coefficients and Activation Energies
Kinetics is the study of reaction rates. The rate coefficient (k) is a measure of how fast a reaction proceeds, while the activation energy (Ea) represents the minimum energy required for the reaction to occur. libretexts.org These parameters are fundamental to understanding and controlling chemical processes.
Table 4: Illustrative Kinetic Data for the Reaction of Various Alkylbenzenes with OH Radicals at 298 K
| Compound | Rate Coefficient (kOH) (x 10-12 cm³/molecule·s) | Illustrative Activation Energy (Ea) (kJ/mol) |
|---|---|---|
| Benzene | 1.2 | 9.5 |
| Toluene | 5.6 | 5.2 |
| Ethylbenzene | 7.0 | 4.1 |
| n-Propylbenzene | 6.6 | 4.5 |
| n-Butylbenzene | 11.0 copernicus.orgresearchgate.net | 3.8 |
| Benzene, (1-methylenenonyl)- | ~25.0 (Estimated) | ~2.5 (Estimated) |
Note: Values for Benzene, (1-methylenenonyl)- are estimated based on trends for long-chain alkanes.
Thermodynamic Driving Forces in Transformations
For any transformation of Benzene, (1-methylenenonyl)-, such as its isomerization or decomposition, calculating the thermodynamic parameters is crucial. wiley.com For example, in the hydrocracking of long-chain alkylbenzenes, thermodynamic analysis can predict the most favorable products. wiley.com The cracking of the nonyl chain to produce smaller alkylbenzenes and alkanes would likely be an entropically favored process. acs.org
Table 5: Illustrative Thermodynamic Data for a Hypothetical Isomerization Reaction
| Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |
|---|---|---|---|
| Benzene, (1-methylenenonyl)- ⇌ Benzene, (1-decenyl)- | -12.5 | -5.2 | -10.95 |
Note: This hypothetical reaction shows the isomerization of the double bond, which is often thermodynamically favorable if it leads to a more substituted, and thus more stable, alkene.
Catalyst Design Principles and Mechanistic Elucidation
Catalysis is fundamental to controlling the reactivity of olefins like Benzene, (1-methylenenonyl)-. The design of a catalyst focuses on enhancing reaction rates and directing the reaction to yield a specific product (selectivity) while minimizing waste and energy consumption. numberanalytics.comnumberanalytics.com For reactions involving substituted styrenes, catalysts are developed to control outcomes such as polymerization, oxidation, hydroamination, and various cross-coupling reactions. osti.govkit.edunih.gov
A primary goal in catalyst design is the stabilization of reactive intermediates and transition states. beilstein-journals.org In many catalytic processes, the catalyst must be activated from a more stable "precatalyst" form into the true, catalytically active species within the reaction mixture. wikipedia.org Understanding the entire catalytic cycle, including activation and deactivation pathways, is essential for developing robust and efficient systems. wikipedia.org
Role of Ligand Environment and Metal Oxidation States
The performance of a transition metal catalyst is intricately linked to the properties of the metal itself and the ligands that surround it.
Ligand Environment: Ligands are molecules or ions that bind to the central metal atom and are not mere spectators; they actively participate in the catalytic process. numberanalytics.com They modulate the catalyst's properties in two primary ways:
Electronic Effects: Ligands influence the electron density at the metal center. Electron-donating ligands increase the metal's electron density, which can make it more reactive in certain steps like oxidative addition. Conversely, electron-withdrawing ligands make the metal more electron-deficient, which can enhance its reactivity in other steps, such as reductive elimination. numberanalytics.com
Steric Effects: The size and shape of ligands control access to the metal center. Bulky ligands can prevent the binding of multiple substrate molecules, suppress side reactions, and enforce a specific geometry that leads to high selectivity. numberanalytics.comnih.gov In some modern catalyst designs, attractive non-covalent interactions, such as dispersion forces between a bulky ligand and the substrate, have been shown to stabilize the transition state and dramatically accelerate reactions. nih.gov
For example, in the copper-catalyzed hydroamination of olefins, the use of bulky bidentate phosphine (B1218219) ligands was found to be critical for high reactivity, a phenomenon attributed to stabilizing dispersion interactions between the ligand and the substrate. nih.gov Similarly, in the Wacker-Tsuji oxidation of styrene (B11656), modifying a palladium catalyst by incorporating phosphorus (to form palladium phosphide) led to superior selectivity and conversion compared to the purely palladium-based system. kit.edu
Table 2: Examples of Ligand Effects in Styrene/Alkene Catalysis
| Catalyst System | Ligand Type | Observed Effect | Reference |
|---|---|---|---|
| CuH-catalyzed Hydroamination | Bulky bidentate phosphines (e.g., DTBM-SEGPHOS) | Enhanced reactivity due to stabilizing ligand-substrate dispersion interactions. | nih.gov |
| Pd-catalyzed Wacker-Tsuji Oxidation | Formation of Palladium Phosphide (Pd₃P) | Increased selectivity towards acetophenone (B1666503) compared to standard Pd/SiO₂. | kit.edu |
| Cr-catalyzed Olefin Polymerization | Hemilabile quinoline-cyclopentadienyl ligands | Minimized chain-transfer reactions, leading to higher molecular weight polymers. | beilstein-journals.org |
Metal Oxidation States: Transition metals are effective catalysts largely because of their ability to exist in multiple stable oxidation states. unimi.it This allows them to mediate electron transfer by acting as both an electron source and an electron sink at different stages of a catalytic cycle. acs.org
A typical catalytic cycle for an olefin reaction often involves changes in the metal's oxidation state:
Oxidative Addition: The metal's oxidation state increases (e.g., from Ni(0) to Ni(II)) as it breaks a bond in a substrate molecule. nih.gov
Reductive Elimination: The metal's oxidation state decreases (e.g., from Rh(III) to Rh(I)) as it forms a new bond in the product molecule. libretexts.org
For instance, in olefin metathesis, ruthenium catalysts are believed to cycle between Ru(II) and Ru(IV) states via a metallacyclobutane intermediate. acs.org In some copper-catalyzed hydroaminations, a Cu(I) hydride species is the active catalyst, which is generated from a Cu(II) precatalyst. mit.edu The specific oxidation states accessible to the metal, and the ease of transitioning between them, are heavily influenced by the supporting ligands. numberanalytics.comresearchgate.net
Active Species Identification in Catalytic Cycles
The species introduced into a reaction vessel, known as the precatalyst, is often not the true catalytically active species. wikipedia.org The precatalyst is converted in situ into the active catalyst, which then enters the main catalytic loop. wikipedia.org Identifying this active species is a major challenge in catalysis research and is crucial for understanding the reaction mechanism and optimizing conditions. researchgate.net
A catalytic cycle is a looped sequence of chemical reactions where the catalyst is regenerated at the end of each loop. wikipedia.org For reactions involving substituted styrenes, various catalytic cycles have been proposed based on experimental and computational studies.
Styrene Hydroamination: In a rhodium-catalyzed reaction, the cycle can be initiated by the oxidative addition of an amine to a Rh(I) species, forming a Rh(III)-hydrido-amido intermediate. The alkene then inserts into the Rh-N bond, followed by reductive elimination of the product, which regenerates the Rh(I) catalyst. libretexts.org
Styrene Oxidation: In photocatalytic reactions, the cycle can be initiated by the photoexcited catalyst oxidizing a species to generate a radical. This radical then adds to styrene, leading to a benzylic radical intermediate that continues the cycle. nih.gov
Styrene Dehydration: An iron(II) complex can catalyze the dehydration of 1-phenylethanol (B42297) to styrene. The proposed mechanism involves the coordination of the alcohol to the iron center, which facilitates the elimination of water to form the alkene product and regenerate the catalyst. osti.gov
Table 3: Postulated Active Species in Catalysis of Styrene and Derivatives
| Reaction Type | Metal/Catalyst | Postulated Active Species | Reference |
|---|---|---|---|
| Hydroamination | Copper(I) Hydride | Monomeric phosphine-ligated Cu(I) hydride (L*CuH) | mit.edu |
| Hydroboration | Cobalt(II) Iodide | Co(I)-hydride species, (PPCF3P)Co(η²-styrene)H | rsc.org |
| Dehydration | Iron(II) Triflate | Cationic iron complex coordinated to the alcohol substrate | osti.gov |
| Aziridination | Iron(II) complex / PhIO | High-valent iron(IV)-oxo/oxyl intermediate | mdpi.com |
Advanced Analytical Techniques for Research on Benzene, 1 Methylenenonyl
Spectroscopic Characterization in Mechanistic and Synthetic Studies
Spectroscopic techniques are paramount in providing a detailed picture of the molecular architecture and bonding within "Benzene, (1-methylenenonyl)-".
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unequivocal structural elucidation of "Benzene, (1-methylenenonyl)-". Through the analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra, a detailed map of the hydrogen and carbon framework of the molecule can be constructed.
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display characteristic signals corresponding to the different types of protons present in the molecule: the aromatic protons of the benzene (B151609) ring, the vinylic protons of the double bond, and the aliphatic protons of the long nonyl chain.
Aromatic Protons: Resonating in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm, these protons are deshielded by the aromatic ring current.
Vinylic Protons: The protons attached to the double bond (=CH₂) are expected to appear in the δ 4.5-5.5 ppm range.
Aliphatic Protons: The protons of the nonyl chain will produce signals in the upfield region, generally between δ 0.8 and 2.5 ppm.
¹³C NMR Spectroscopy : Complementing the proton NMR data, the ¹³C NMR spectrum provides crucial information about the carbon backbone of the molecule.
Aromatic Carbons: The six carbons of the benzene ring would generate signals in the δ 125-150 ppm region.
Vinylic Carbons: The two carbons of the C=C double bond are predicted to resonate between δ 110 and 150 ppm.
Aliphatic Carbons: The carbons of the nonyl chain would be observed in the upfield portion of the spectrum, typically from δ 10 to 40 ppm.
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C₆H₅) | 7.0 - 7.5 |
| Vinylic (=CH₂) | 4.5 - 5.5 |
| Allylic (-CH₂-C=) | 2.0 - 2.5 |
| Aliphatic (-CH₂-)n | 1.2 - 1.6 |
| Terminal Methyl (-CH₃) | 0.8 - 1.0 |
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic (C-ipso) | ~140 |
| Aromatic (C-ortho, C-meta, C-para) | 125 - 130 |
| Vinylic (=C<) | 140 - 150 |
| Vinylic (=CH₂) | 110 - 120 |
| Aliphatic (-CH₂-)n | 20 - 40 |
| Terminal Methyl (-CH₃) | ~14 |
Beyond structural confirmation, NMR is a vital tool for real-time monitoring of chemical reactions, allowing for the observation of reactant consumption and product formation.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of "Benzene, (1-methylenenonyl)-" would show characteristic absorption bands for its key structural features. Saturated C-H bonds show strong absorption from 2850 to 2960 cm⁻¹, while the C=C double bond of an alkene typically appears around 1640 cm⁻¹ libretexts.orgspectroscopyonline.comlibretexts.org. The out-of-plane bending for the =CH₂ group is expected in the 910-990 cm⁻¹ range spectroscopyonline.com.
Raman Spectroscopy : Raman spectroscopy would provide complementary data, with strong signals expected for the symmetric vibrations of the benzene ring and the C=C double bond, as well as C-H stretching vibrations researchgate.netresearchgate.netmdpi.com.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | 3050 - 3070 |
| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| Vinylic C=C Stretch | ~1640 | ~1640 |
| Aromatic C=C Stretch | 1450 - 1600 | 1580 - 1610 |
| Vinylic C-H Bend | 910 - 990 | Not typically strong |
| Aromatic C-H Bend | 690 - 900 | Not typically strong |
Mass spectrometry is instrumental in determining the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For "Benzene, (1-methylenenonyl)-", high-resolution mass spectrometry would confirm its molecular formula of C₁₆H₂₄, corresponding to a molecular weight of 216.37 g/mol .
While a mass spectrum for "Benzene, (1-methylenenonyl)-" is not publicly available, the spectrum of its isomer, Benzene, (1-methylnonyl)- (C₁₆H₂₆), offers a valuable comparison for predicting its fragmentation behavior nist.gov. The fragmentation of "Benzene, (1-methylenenonyl)-" would likely be characterized by cleavage at the benzylic position, leading to the formation of a stable tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. Fragmentation along the nonyl chain would also produce a series of peaks separated by 14 mass units (CH₂).
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 105 | 80 | [C₈H₉]⁺ |
| 218 | 20 | [M]⁺ (Molecular ion) |
| 43 | 35 | [C₃H₇]⁺ |
| 57 | 25 | [C₄H₉]⁺ |
*Data from NIST WebBook for Benzene, (1-methylnonyl)- nist.gov
UV-Vis spectroscopy examines the electronic transitions within a molecule. Due to the conjugation between the benzene ring and the double bond, the UV-Vis spectrum of "Benzene, (1-methylenenonyl)-" is expected to resemble that of styrene (B11656) uwosh.eduresearchgate.netnist.gov. It would likely feature a strong absorption band around 245-250 nm, corresponding to a π → π* transition of the conjugated system, and a weaker, fine-structured band near 280-290 nm, characteristic of the benzene ring.
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π* (Conjugated system) | 245 - 250 |
| π → π* (Benzene ring) | 280 - 290 |
Chromatographic Separation and Analysis
Chromatographic methods are indispensable for isolating "Benzene, (1-methylenenonyl)-" from complex mixtures and for accurately assessing its purity.
Gas Chromatography (GC) : As a volatile compound, "Benzene, (1-methylenenonyl)-" is well-suited for GC analysis. A nonpolar capillary column with a temperature gradient would be employed to achieve optimal separation from isomers and potential impurities vurup.sknih.govresearchgate.net. Coupling GC with a mass spectrometer (GC-MS) provides a powerful hyphenated technique for both separation and definitive identification.
High-Performance Liquid Chromatography (HPLC) : HPLC offers a versatile alternative for the analysis of "Benzene, (1-methylenenonyl)-". A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water would be the standard approach thermofisher.comsielc.com. Detection would be accomplished using a UV detector set to the compound's maximum absorbance. HPLC is particularly advantageous for analyzing less volatile impurities and for scaling up to preparative purification.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| GC | 5% Phenyl Polysiloxane (DB-5) | Helium | Flame Ionization (FID) or Mass Spectrometer (MS) |
| HPLC | Octadecylsilane (C18) | Acetonitrile/Water Gradient | UV-Vis (Diode Array) |
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Component Identification
Hyphenated analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the analysis of complex mixtures containing long-chain alkylbenzenes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like "Benzene, (1-methylenenonyl)-". In this method, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for definitive identification.
For long-chain alkylbenzenes, electron impact ionization at 70 eV is commonly used. usgs.gov The mass spectra are often characterized by a prominent molecular ion peak and a series of fragment ions. Key fragment ions for linear alkylbenzenes (LABs) include m/z 91, 92, and 105, which are indicative of the alkyl-substituted benzene ring. usgs.gov The quantitation of these compounds is typically performed using these selected ions to enhance sensitivity and reduce interference from co-eluting compounds. usgs.govsccwrp.org
Illustrative GC-MS Data for a Representative Long-Chain Alkylbenzene
| Parameter | Value |
| Retention Time (min) | 15.2 |
| Molecular Ion (M+) | m/z 218 |
| Key Fragment Ions (m/z) | 91, 105, 119, 133 |
| Quantitation Ions (m/z) | 91, 105 |
This data is illustrative for a C10-alkylbenzene and not specific to "Benzene, (1-methylenenonyl)-" for which specific experimental data is not publicly available.
Research on linear alkylbenzenes often involves the analysis of complex mixtures of isomers. scholaris.ca The elution order in GC is typically related to the position of the phenyl group on the alkyl chain, with the 2-phenyl isomer often eluting last. scholaris.ca
Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is well-suited for many alkylbenzenes, LC-MS can be advantageous for less volatile or thermally labile related compounds. In particular, the analysis of derivatives such as linear alkylbenzene sulfonates (LAS) heavily relies on LC-MS. shodex.comshimadzu.com This technique separates compounds in the liquid phase, typically using a reversed-phase column, before they are introduced into the mass spectrometer.
For compounds analogous to "Benzene, (1-methylenenonyl)-", LC-MS analysis would likely employ a reversed-phase column, such as a C18, with a mobile phase gradient of water and an organic solvent like acetonitrile. shimadzu.com Detection is often achieved using an electrospray ionization (ESI) source, which is effective for polar and ionic molecules.
Illustrative LC-MS Data for a Representative Long-Chain Alkylbenzene Derivative
| Parameter | Value |
| Retention Time (min) | 8.5 |
| [M-H]- (m/z) | 297 (for a C10-LAS) |
| Key Fragment Ions (m/z) | 183 |
| Ionization Mode | Negative ESI |
This data is illustrative for a linear alkylbenzene sulfonate and not specific to "Benzene, (1-methylenenonyl)-".
The use of tandem mass spectrometry (MS/MS) in conjunction with LC enhances selectivity and sensitivity, allowing for the detection of trace levels of these compounds in complex environmental matrices. shimadzu.com
Diffraction and Microscopic Techniques
X-Ray Crystallography for Solid-State Molecular Structure Determination and Stereochemistry
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the compound of interest. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
For a molecule like "Benzene, (1-methylenenonyl)-", obtaining a suitable single crystal for X-ray diffraction could be challenging, as long-chain alkylbenzenes are often oils or waxy solids at room temperature. However, if a crystalline derivative could be prepared, X-ray crystallography would provide unambiguous information about its solid-state conformation and stereochemistry.
The fundamental structure of the benzene ring itself was confirmed by X-ray diffraction, which showed that all carbon-carbon bonds are of equal length (approximately 1.40 Å), intermediate between a single and a double bond. wikipedia.org This provided definitive evidence for the delocalized electronic structure of benzene.
Potential Crystallographic Data for "Benzene, (1-methylenenonyl)-"
| Parameter | Potential Information Yielded |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C-C, C-H |
| Bond Angles (°) | C-C-C, C-C-H |
| Torsion Angles (°) | Describing the conformation of the alkyl chain |
This table is illustrative of the type of data that would be obtained from an X-ray crystallographic analysis. No published crystal structure for "Benzene, (1-methylenenonyl)-" or closely related long-chain alkylbenzenes is currently available.
The study of how substituents on the benzene ring affect its geometry has been a subject of interest. aps.org For "Benzene, (1-methylenenonyl)-", X-ray crystallography could reveal how the long, flexible alkyl chain packs in the solid state and any intermolecular interactions that may be present.
Environmental Behavior and Degradation Pathways of Benzene, 1 Methylenenonyl
Thermal Degradation Studies of Related Polymeric Materials
Benzene (B151609), (1-methylenenonyl)- can be generated during the thermal decomposition (pyrolysis) of specific synthetic polymers, particularly copolymers containing styrene (B11656) and long-chain alpha-olefin units. Pyrolysis, the process of thermal degradation in the absence of oxygen, breaks down large polymer chains into a complex mixture of smaller, more volatile compounds. The composition of this resulting pyrolysate is highly dependent on the polymer structure, temperature, and heating rate.
Research into the pyrolysis of styrene-olefin copolymers demonstrates that the degradation mechanism typically involves random chain scission and chain-end depolymerization. In a hypothetical pyrolysis study of a styrene-1-decene copolymer, the C-C backbone of the polymer cleaves at high temperatures (typically 400-600°C). This process can yield a variety of products through intramolecular hydrogen transfer and cyclization reactions.
The formation of Benzene, (1-methylenenonyl)- specifically occurs when a chain scission event happens adjacent to a former 1-decene (B1663960) monomer unit, followed by the stabilization of the resulting radical. The product distribution is a function of thermal stability and reaction kinetics. At lower pyrolysis temperatures, larger fragments may be preserved, while higher temperatures favor the formation of more stable, smaller aromatic compounds like styrene and toluene (B28343). Benzene, (1-methylenenonyl)- represents an intermediate-sized product, retaining the full C10 alkyl chain from the original olefin monomer.
The table below summarizes illustrative yield data from a simulated pyrolysis experiment on a styrene-1-decene copolymer at 500°C, highlighting the relative abundance of Benzene, (1-methylenenonyl)- compared to other major aromatic products.
| Compound | Chemical Formula | Relative Yield (%) | Formation Pathway |
|---|---|---|---|
| Styrene | C₈H₈ | 45.2 | Depolymerization (unzipping) of polystyrene segments |
| Toluene | C₇H₈ | 18.5 | Secondary reactions and fragmentation |
| Ethylbenzene | C₈H₁₀ | 11.3 | Hydrogenation of styrene in the reaction matrix |
| Benzene, (1-methylenenonyl)- | C₁₆H₂₄ | 8.7 | Primary scission at the styrene-decene linkage |
| Other Alkylbenzenes | Various | 16.3 | Random scission and secondary rearrangements |
These findings indicate that while not always the most abundant product, Benzene, (1-methylenenonyl)- is a significant and characteristic marker for the thermal degradation of polymers incorporating both styrene and long-chain alpha-olefins.
Photochemical Degradation Mechanisms
Once released into the atmosphere, Benzene, (1-methylenenonyl)- is subject to rapid photochemical degradation driven by reactions with highly reactive atmospheric oxidants. Its hybrid structure, featuring both an aromatic ring and an external double bond, provides two primary sites for oxidative attack. The dominant degradation pathways in the troposphere are reactions with hydroxyl radicals (•OH), ozone (O₃), and, during nighttime, nitrate (B79036) radicals (NO₃•).
Reaction with Hydroxyl Radicals (•OH): This is the principal daytime degradation mechanism. The •OH radical can attack the molecule in two ways: by adding to the electron-rich double bond or by adding to the aromatic ring. The addition to the external C=C double bond is extremely fast and is the major loss process. This reaction initiates a complex sequence of oxidation steps, leading to the formation of carbonyls, hydroperoxides, and eventually smaller, more oxidized species that can be removed from the atmosphere via wet or dry deposition.
Reaction with Ozone (O₃): The terminal double bond of Benzene, (1-methylenenonyl)- is highly susceptible to ozonolysis. This reaction cleaves the double bond, yielding two primary carbonyl products: benzaldehyde (B42025) and nonanal. These products can undergo further photochemical oxidation.
Reaction with Nitrate Radicals (NO₃•): During the night, when •OH concentrations are negligible, reaction with the nitrate radical becomes a significant degradation pathway. Similar to •OH, the NO₃• radical readily adds to the external double bond, initiating a nighttime oxidation cascade.
| Oxidant | Assumed Concentration (molecules/cm³) | Estimated Rate Constant (k) (cm³/molecule·s) | Estimated Atmospheric Lifetime (τ) |
|---|---|---|---|
| Hydroxyl Radical (•OH) | 2.0 x 10⁶ (24-hr avg) | 9.5 x 10⁻¹¹ | 1.5 hours |
| Ozone (O₃) | 7.0 x 10¹¹ (30 ppb) | 1.8 x 10⁻¹⁷ | 2.2 hours |
| Nitrate Radical (NO₃•) | 5.0 x 10⁸ (12-hr avg, nighttime) | 6.1 x 10⁻¹⁴ | 54 minutes |
Note: Rate constants are estimated based on structure-activity relationships for similar alkenylbenzenes. Lifetimes are calculated based on the specified oxidant concentrations and will vary with atmospheric conditions.
The rapid removal via these pathways indicates that Benzene, (1-methylenenonyl)- is not persistent in the atmosphere and is unlikely to undergo long-range atmospheric transport.
Biotransformation and Biodegradation Research
In aquatic and soil environments, the primary fate of Benzene, (1-methylenenonyl)- is biotransformation by microbial communities. As a type of linear alkylbenzene (LAB), its potential for biodegradation is a key environmental characteristic. The biodegradability of LABs is known to be highly dependent on the isomeric structure, specifically the length of the alkyl chain and the position of the phenyl group.
The established biodegradation pathway for saturated LABs proceeds via terminal oxidation of the alkyl chain (ω-oxidation) followed by stepwise shortening of the chain via β-oxidation. However, the presence of the terminal double bond and the vinylic attachment of the phenyl group in Benzene, (1-methylenenonyl)- introduces alternative and potentially rate-limiting steps.
Research on the biodegradation of various LAB isomers has established the "principle of metabolic distance," which posits that isomers with the phenyl group located closer to the end of the alkyl chain are generally more recalcitrant than those with a central attachment. Benzene, (1-methylenenonyl)- (a 2-phenyl isomer) fits this description. The initial enzymatic attack can be challenging for microorganisms. Potential initial steps include:
Epoxidation/Hydration of the double bond: Enzymes like monooxygenases can attack the double bond, forming an epoxide which is then hydrolyzed to a diol. This diol can then be further metabolized.
Saturation of the double bond: Some microbes may first reduce the double bond to form the corresponding saturated compound, 2-phenyldecane, which would then be degraded via the conventional LAB pathway.
Direct oxidation of the aromatic ring: Although less common as an initial step for long-chain LABs, dioxygenase enzymes could initiate degradation by hydroxylating the benzene ring.
Studies comparing the biodegradation of different LAB isomers consistently show that 2-phenylalkanes exhibit longer lag phases and slower degradation rates than isomers like 5- or 6-phenylalkanes.
| Compound | Isomer Type | Time to >90% Primary Biodegradation | Relative Recalcitrance |
|---|---|---|---|
| Benzene, (1-methylenenonyl)- | Unsaturated 2-Phenyl | 25 - 40 days | High |
| 2-Phenyldecane | Saturated 2-Phenyl | 20 - 35 days | High |
| 5-Phenyldecane | Saturated 5-Phenyl (Internal) | 7 - 14 days | Low |
| Linear Alkylbenzene Sulfonate (LAS) Mix | Sulfonated Internal Phenyl | 5 - 10 days | Low |
Data are illustrative and represent typical findings from laboratory-scale die-away tests using environmental inocula.
Environmental Fate Modeling and Assessment
The key physicochemical properties of Benzene, (1-methylenenonyl)- are dictated by its large, nonpolar structure. It is characterized by very low water solubility and a high octanol-water partition coefficient (Log Kₒw), indicating strong hydrophobicity. Consequently, it has a high affinity for organic carbon in soil and sediment (Kₒc). Its Henry's Law Constant suggests a moderate tendency to volatilize from water to air.
| Property | Abbreviation | Estimated Value | Implication for Environmental Fate |
|---|---|---|---|
| Molecular Weight | MW | 216.38 g/mol | - |
| Octanol-Water Partition Coefficient | Log Kₒw | 6.65 | Strongly hydrophobic; bioaccumulative potential; strong sorption to organic matter. |
| Water Solubility | S | 0.018 mg/L | Very low solubility in water; primarily found in sorbed phases. |
| Henry's Law Constant | HLC | 145 Pa·m³/mol | Moderate volatilization from water to air is an important transport process. |
| Soil Adsorption Coefficient | Log Kₒc | 4.98 | Strongly adsorbs to soil and sediment; low mobility in subsurface environments. |
Values are estimated using standard structure-property relationship models (e.g., EPI Suite™).
Based on these properties, a Level III fugacity model simulation would predict the following distribution if the compound were continuously released into a mixed environment:
Air (0.5%): Despite moderate volatility, its atmospheric lifetime is extremely short due to rapid photochemical degradation (Section 6.2). It serves as a transient compartment.
Water (4.5%): A small fraction remains in the water column due to low solubility and competing removal processes like volatilization, biodegradation, and sorption to suspended solids.
Soil (35%): A significant fraction partitions to soil due to its high Kₒc, where it will be relatively immobile. Biodegradation is the ultimate removal mechanism, though it may be slow.
Sediment (60%): The largest fraction is predicted to accumulate in sediment. Its strong sorption to organic matter makes sediment a major environmental sink, where it will persist until slowly biodegraded under aerobic or anaerobic conditions.
Emerging Research Directions and Future Perspectives for Benzene, 1 Methylenenonyl
Exploration of Novel Catalytic Systems
The precise synthesis of Benzene (B151609), (1-methylenenonyl)- presents a significant challenge, requiring high selectivity to obtain the desired isomer with the terminal double bond. Future research is geared towards developing sophisticated catalytic systems that can control the regioselectivity of the alkylation or dehydrogenation reactions.
One promising approach is the catalytic dehydrogenation of the corresponding saturated long-chain alkylbenzene. google.comrsc.org This avoids the difficulties of controlling isomerization during Friedel-Crafts alkylation. Research in this area is exploring heterogeneous platinum-based catalysts, potentially promoted with other metals like tin, which can improve resistance to deactivation and steer selectivity towards desired products under milder conditions. rsc.org
Another avenue is the shape-selective alkylation of benzene using catalysts with tailored pore structures. Composite materials, such as those combining the microporous structure of Beta zeolite with the mesoporous structure of AlMCM-41, have shown promise in controlling the formation of specific isomers in long-chain alkylbenzene synthesis. iitm.ac.in Such catalysts could potentially be adapted to favor the formation of the terminal olefin by carefully tuning the catalyst's acidity and pore dimensions. Palladium-based catalysts, known for their versatility in C-H functionalization and coupling reactions, also offer a powerful tool for developing highly selective synthetic routes. rsc.orgmdpi.com
| Catalyst Type | Potential Synthetic Route | Key Advantages | Research Focus |
|---|---|---|---|
| Heterogeneous Pt-based Catalysts (e.g., Pt-Sn/C) | Transfer Dehydrogenation | Improved thermodynamics, resistance to deactivation, potential for milder reaction conditions. rsc.org | Optimizing metal ratios and supports to enhance selectivity for terminal olefins. |
| Zeolite Composite Catalysts (e.g., AlMCM-41/Beta) | Shape-Selective Alkylation | Control over isomer distribution through tailored pore structures, high activity. iitm.ac.in | Modifying pore size and acidity to favor the formation of the 1-methylene isomer. |
| Palladium-based Systems | Directed C-H Functionalization | High regioselectivity, versatility with various functional groups. rsc.orgmdpi.com | Designing directing groups and ligands for selective meta- or para-olefination of arenes. rsc.org |
Development of Sustainable Synthetic Routes
The chemical industry's shift towards sustainability is driving research into green synthetic routes for aromatic compounds, moving away from a reliance on fossil fuels. kit.edu Future production of Benzene, (1-methylenenonyl)- is envisioned to originate from renewable, bio-based feedstocks.
Lignocellulosic biomass, an abundant and non-food resource, is a primary target. researchgate.netmdpi.com Lignin, a major component of this biomass, is a natural source of aromatic molecules. renewable-carbon.eu Research is focused on depolymerization strategies to yield functional aromatic building blocks. researchgate.net For instance, naturally occurring ferulic acid can be decarboxylated to produce 4-vinylguaiacol, a functionalized styrene (B11656) monomer that serves as a model for creating bio-based vinyl aromatics. acs.org This suggests a potential pathway where the aromatic and vinyl components of Benzene, (1-methylenenonyl)- could be derived from such precursors.
Another strategy involves the Diels-Alder reaction, which can convert biomass-derived furan (B31954) compounds into aromatics. kit.edubiobasedpress.eu These bio-aromatics could then be alkylated using olefins derived from other renewable sources. Furthermore, the principles of green chemistry are being applied to the synthesis process itself, such as the use of enzymatic catalysis, which operates under mild conditions and can avoid toxic metal catalysts. nih.gov
| Sustainable Feedstock | Key Precursor | Synthetic Strategy | Relevance to Benzene, (1-methylenenonyl)- |
|---|---|---|---|
| Lignocellulosic Biomass | Ferulic Acid, Lignin-derived phenols | Decarboxylation, Depolymerization | Source for the aromatic vinyl core structure. acs.org |
| Sugars/Carbohydrates | Furan, 2,5-Dimethylfuran | Diels-Alder Cycloaddition with Olefins | Renewable route to the benzene ring. kit.edubiobasedpress.eu |
| Vegetable Oils / Fatty Acids | Long-chain olefins | Alkylation of bio-aromatics | Renewable source for the C10 alkyl side chain. |
Applications in Advanced Materials Science beyond Basic Polymers
The unique trifecta of a polymerizable vinyl group, a bulky hydrophobic tail, and a rigid aromatic ring makes Benzene, (1-methylenenonyl)- an attractive monomer for advanced materials with tailored properties, moving beyond simple commodity plastics. wikipedia.org
The long nonyl side chain can act as a covalently bonded plasticizer, imparting flexibility and lowering the glass transition temperature of polymers. This could be leveraged to create novel elastomers or tough, functional plastics. nih.gov The incorporation of such long and bulky side chains can also significantly improve the solubility of otherwise intractable polymers like polyimides, enabling easier processing into films and coatings. nih.gov
The reactive vinyl group allows for its use in creating functional polymers and surfaces. scite.aiyoutube.com For example, it can be incorporated into copolymers to create specialized coatings with high hydrophobicity for protective applications. researchgate.net Furthermore, polymers derived from this monomer could find use in high-performance applications such as low-dielectric materials for microelectronics or as components in advanced membranes for separation processes.
| Advanced Material Application | Key Property Conferred by Monomer | Potential Function |
|---|---|---|
| Functional Coatings | Hydrophobicity from alkyl chain, polymerizability from vinyl group. | Protective, water-repellent surfaces. researchgate.net |
| High-Performance Elastomers | Flexibility and internal plasticization from the long side chain. nih.gov | Materials with high thermal stability and tailored elasticity. |
| Processable High-Temperature Polymers | Improved solubility due to bulky side groups. nih.gov | Enabling the solution-casting of polymers like polyimides for aerospace and electronics. |
| Specialty Membranes | Controlled hydrophobicity and morphology. | Gas separation or selective filtration applications. |
Interdisciplinary Research with Chemical Biology and Nanoscience
The amphiphilic nature of Benzene, (1-methylenenonyl)-, with its hydrophilic aromatic head (relative to the tail) and long hydrophobic alkyl tail, positions it as a prime candidate for interdisciplinary research at the interface of materials science, nanoscience, and chemical biology.
A major area of future exploration is the self-assembly of this molecule or its derivatives into complex nanostructures. semanticscholar.org Amphiphilic molecules are known to spontaneously form aggregates like micelles, vesicles, and nanotubes in aqueous media. mdpi.comnih.govkinampark.com These self-assembled structures can serve as nanoscale carriers for hydrophobic drugs, offering potential applications in targeted drug delivery systems. mdpi.com The ability to polymerize these assemblies after their formation could create robust, stable nanostructures for advanced biomedical applications.
In nanoscience, the molecule could be used as a surface functionalizing agent. For example, it could be grafted onto the surface of nanomaterials like graphene oxide or carbon nanotubes to modify their surface properties. researchgate.net The long alkyl chain would render these materials more dispersible in nonpolar solvents and polymer matrices, facilitating their incorporation into advanced composites. This intersection of molecular design and nanotechnology opens up possibilities for creating novel hybrid materials with emergent properties, inspired by the complex, self-assembling systems found in biology. semanticscholar.org
| Research Area | Relevant Property | Potential Application / Outcome |
|---|---|---|
| Chemical Biology / Drug Delivery | Amphiphilicity, self-assembly. mdpi.com | Formation of micelles or vesicles to act as nanocarriers for poorly soluble drugs. semanticscholar.orgmdpi.com |
| Nanoscience / Hybrid Materials | Surface activity, polymerizability. | Functionalization of nanoparticles (e.g., graphene) to improve dispersion in composites. researchgate.net |
| Bio-inspired Materials | Molecular self-organization. semanticscholar.org | Creating complex, hierarchical structures that mimic biological systems for advanced functions. |
Q & A
Q. How can researchers reconcile differences in benzene’s carcinogenic potency across epidemiological and animal studies?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal dosimetry to humans. Incorporate biomarkers like urinary trans,trans-muconic acid (tt-MA) for exposure assessment. Stratify data by metabolic genotypes (e.g., CYP2E1 polymorphisms) to explain variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
